molecular formula C24H24ClNO B14722931 2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol CAS No. 5471-24-9

2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol

Cat. No.: B14722931
CAS No.: 5471-24-9
M. Wt: 377.9 g/mol
InChI Key: IQLZCASNMJLIBW-BQYQJAHWSA-N
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Description

2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzyl group, a methyl group, and a chlorophenyl group, making it a versatile molecule in synthetic chemistry and industrial applications.

Properties

CAS No.

5471-24-9

Molecular Formula

C24H24ClNO

Molecular Weight

377.9 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]ethanol

InChI

InChI=1S/C24H24ClNO/c1-26(17-21-5-3-2-4-6-21)18-24(27)22-13-9-19(10-14-22)7-8-20-11-15-23(25)16-12-20/h2-16,24,27H,17-18H2,1H3/b8-7+

InChI Key

IQLZCASNMJLIBW-BQYQJAHWSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 4-[2-(4-chlorophenyl)ethenyl]benzaldehyde in the presence of a reducing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

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